molecular formula C12H23N3 B13543290 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine

4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13543290
M. Wt: 209.33 g/mol
InChI Key: SMPNAMMSPXLUTF-UHFFFAOYSA-N
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Description

4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Formation of N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogenation or alkylation at the nitrogen or carbon atoms using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Halogenated or alkylated pyrazoles

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazole
  • 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-ol

Uniqueness

4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

5-(3-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-7(2)6-10-11(9(5)8(3)4)14-15-12(10)13/h7-9H,6H2,1-5H3,(H3,13,14,15)

InChI Key

SMPNAMMSPXLUTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)C(C)C(C)C

Origin of Product

United States

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